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Cat. No.: B8107585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the discovery, history, and

mechanism of action of AN7973, a benzoxaborole compound investigated as a potential

treatment for trypanosomiasis.

Introduction
Kinetoplastid parasites, including trypanosomes, are responsible for significant human and

animal diseases, such as Human African Trypanosomiasis (HAT) and Animal African

Trypanosomiasis (AAT). The limitations of existing therapies, including toxicity and emerging

resistance, have driven the search for novel drug candidates. The benzoxaborole class of

compounds has emerged as a promising source of new anti-trypanosomal agents. AN7973
was identified as an early candidate for treating veterinary trypanosomosis, particularly

infections caused by Trypanosoma congolense and Trypanosoma vivax in cattle.[1][2][3][4][5] It

also served as a backup candidate for SCYX-7158 (acoziborole) for the treatment of HAT.

Discovery and Preclinical Development History
AN7973 was selected as a potential veterinary drug from a series of 7-carboxamido-

benzoxaboroles, which are structurally related to acoziborole (AN5568/SCYX-7158), a

compound currently in clinical trials for human sleeping sickness. The initial selection of

AN7973 was based on its potent in vitro activity against T. congolense and its ability to cure

infected mice with a single dose.
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Proof-of-concept studies were conducted in goat and cattle models of infection. While AN7973
showed excellent efficacy against T. congolense, its effectiveness against T. vivax was

significantly lower. A single 10 mg/kg intramuscular injection was sufficient to cure cattle of T.

congolense infection. However, even with two injections at the same dose, it failed to

consistently cure T. vivax infections. This lower efficacy against T. vivax ultimately precluded its

development as a commercially viable treatment for bovine trypanosomosis, leading to its

replacement by a more advanced candidate, AN11736.

Despite its discontinuation for veterinary use, research into AN7973 has been pivotal in

validating a novel drug target in trypanosomes. More recently, AN7973 has been repositioned

and identified as a potent drug candidate for treating cryptosporidiosis, a diarrheal disease

caused by the parasite Cryptosporidium.

Mechanism of Action
The primary trypanocidal mechanism of AN7973 is the inhibition of mRNA processing. In

kinetoplastids like Trypanosoma, transcription is polycistronic, meaning multiple genes are

transcribed into a single long pre-mRNA. Individual mature mRNAs are then generated through

a process involving trans-splicing and polyadenylation.

Treatment of Trypanosoma brucei with AN7973 leads to a rapid inhibition of trans-splicing

within an hour. This results in a decrease in mature mRNA levels, the accumulation of peri-

nuclear granules typical of splicing inhibition, and a subsequent halt in protein synthesis.

The molecular target of AN7973 has been identified as the Cleavage and Polyadenylation

Specificity Factor 3 (CPSF3), an endonuclease essential for mRNA processing.

Overexpression of CPSF3 in T. brucei resulted in a three-fold increase in the EC50 value for

AN7973, indicating that the compound directly or indirectly targets this enzyme. Molecular

modeling further supports the feasibility of AN7973 binding to and inhibiting CPSF3. This

validation of mRNA processing as a druggable pathway in trypanosomes is a key outcome of

the research on AN7973.

AN7973 CPSF3 EndonucleaseInhibits mRNA Trans-splicingRequired for Mature mRNAProduces Protein SynthesisRequired for Parasite DeathCessation leads to
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Caption: Proposed mechanism of action for AN7973 in Trypanosoma.

Quantitative Data
Trypanosome Species Assay Type EC50 Value (nM)

T. congolense In vitro 84

T. vivax Ex vivo 215

T. brucei In vitro 20 - 80

Data sourced from.

Animal Model
Parasite
Isolate

Dose Route Outcome

Mouse T. congolense
10 mg/kg (single

dose)
i.p. Cured 5/5 mice

Goat T. congolense
10 mg/kg (single

dose)
i.m. Cured

Goat T. vivax
10 mg/kg (single

dose)
i.m. Not cured (0/4)

Goat T. vivax
10 mg/kg (two

doses)
i.m. Cured

Cattle
T. congolense

(drug-resistant)

10 mg/kg (single

dose)
i.m. Cured 3/3 cattle

Cattle
T. vivax (drug-

resistant)

10 mg/kg (single

dose)
i.m. Not cured (0/3)

Cattle
T. vivax (drug-

resistant)

10 mg/kg (two

doses)
i.m. Cured 1/2 cattle

Data sourced

from.
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Cell Culture: Bloodstream-form Trypanosoma brucei are cultured to a density of

approximately 5x10⁶ cells/mL.

Drug Treatment: Cells are incubated with AN7973 at a concentration equivalent to 10x its

EC50 value for varying time points (e.g., 0, 1, 2, 4, 6, 8 hours). A control group with no drug

is run in parallel.

Pulse Labeling: During the last 30 minutes of each time point, [³⁵S]-methionine is added to

the culture medium to label newly synthesized proteins.

Cell Lysis: After incubation, cells are harvested by centrifugation, washed, and lysed in a

suitable buffer.

Protein Quantification: The total protein concentration in each lysate is determined.

Electrophoresis: Equal amounts of protein from each sample are separated by denaturing

polyacrylamide gel electrophoresis (SDS-PAGE).

Autoradiography: The gel is dried and exposed to an X-ray film or a phosphorimager screen

to visualize the radiolabeled proteins. The intensity of the bands corresponds to the rate of

protein synthesis. A reduction in band intensity in drug-treated samples compared to the

control indicates inhibition of protein synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8107585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8107585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

Culture T. brucei

Treat with AN7973
(10x EC50)

Pulse-label with
[35S]-methionine

Harvest and Lyse Cells

Separate proteins
via SDS-PAGE

Autoradiography

Analyze band intensity
to quantify inhibition

Click to download full resolution via product page

Caption: Workflow for the protein synthesis inhibition assay.
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Animal Selection: Healthy female Canarian goats, weighing between 12-35 kg and at least

four months old, are selected for the study.

Acclimatization: Animals are acclimatized to the experimental conditions.

Infection: Goats are experimentally infected with either T. congolense or T. vivax. The

infection is monitored by checking for the presence of parasites in the blood.

Drug Administration: Once the infection is established (parasitemia is confirmed), AN7973 is

administered intramuscularly (i.m.). For T. congolense, a single bolus dose of 10 mg/kg is

given. For T. vivax, both single and double dose (administered 24 hours apart) regimens of

10 mg/kg are tested.

Monitoring: Following treatment, the animals are monitored daily for clinical signs and

parasitemia for a defined period (e.g., up to 60 days) to assess for cure, relapse, or

treatment failure.

Outcome Assessment: A cure is defined as the permanent absence of detectable parasites

in the blood for the duration of the follow-up period.
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Caption: The discovery and development workflow of AN7973 for AAT.
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Conclusion
AN7973 is a trypanocidal benzoxaborole that demonstrated significant promise in the early

stages of its development. The investigation into its mechanism of action was a scientific

success, providing crucial chemical validation for mRNA processing, specifically the

endonuclease CPSF3, as a viable drug target in trypanosomes. However, its development as a

veterinary therapeutic was halted due to insufficient efficacy against T. vivax in large animal

models. The history of AN7973 serves as an important case study in drug development,

highlighting how a compound that does not reach the market can still provide invaluable

biological insights that pave the way for future therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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